2-(2,5-Dibromophenoxy)ethanol
Overview
Description
2-(2,5-Dibromophenoxy)ethanol: is an organic compound with the molecular formula C8H8Br2O2 and a molecular weight of 295.96 g/mol . It belongs to the family of organic ethers and is characterized by the presence of two bromine atoms attached to a phenoxy group, which is further connected to an ethanol moiety.
Mechanism of Action
Target of Action
It is structurally similar to 4,4’-isopropylidenebis[2-(2,6-dibromophenoxy)ethanol], which is known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It’s worth noting that ethanol, a related compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Biochemical Analysis
Biochemical Properties
2-(2,5-Dibromophenoxy)ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can bind to specific enzymes, altering their catalytic activity and potentially inhibiting or activating biochemical pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This binding often involves interactions with the enzyme’s active site, leading to conformational changes that affect the enzyme’s function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative pathways, involving enzymes such as cytochrome P450. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux, altering the levels of key metabolites within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dibromophenoxy)ethanol typically involves the bromination of phenoxyethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the phenoxy ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dibromophenoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding phenoxyethanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted phenoxyethanol derivatives.
Oxidation Reactions: Formation of 2-(2,5-dibromophenoxy)acetaldehyde or 2-(2,5-dibromophenoxy)acetic acid.
Reduction Reactions: Formation of phenoxyethanol.
Scientific Research Applications
2-(2,5-Dibromophenoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(2,4-Dibromophenoxy)ethanol
- 2-(2,6-Dibromophenoxy)ethanol
- 2-(3,5-Dibromophenoxy)ethanol
Comparison: 2-(2,5-Dibromophenoxy)ethanol is unique due to the specific positioning of the bromine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(2,5-dibromophenoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRYMUTODGHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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